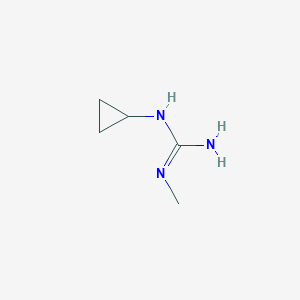
3-Cyclopropyl-1-methylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-1-methylguanidine is a chemical compound with the molecular formula C₅H₁₁N₃ It is characterized by the presence of a cyclopropyl group attached to a methylguanidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1-methylguanidine typically involves the reaction of cyclopropylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Cyclopropylamine} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The key to successful industrial production lies in optimizing reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity.
化学反応の分析
Types of Reactions: 3-Cyclopropyl-1-methylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like chlorine or bromine can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylmethylamine oxides, while reduction can produce cyclopropylmethylamines.
科学的研究の応用
3-Cyclopropyl-1-methylguanidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 3-Cyclopropyl-1-methylguanidine involves its interaction with specific molecular targets. The cyclopropyl group imparts conformational rigidity to the molecule, which can influence its binding affinity to target proteins or enzymes. The methylguanidine moiety can interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Cyclopropylamine: Shares the cyclopropyl group but lacks the methylguanidine moiety.
Methylguanidine: Contains the methylguanidine moiety but lacks the cyclopropyl group.
Cyclopropylmethylamine: Similar structure but with different functional groups.
Uniqueness: 3-Cyclopropyl-1-methylguanidine is unique due to the combination of the cyclopropyl group and the methylguanidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C5H11N3 |
|---|---|
分子量 |
113.16 g/mol |
IUPAC名 |
1-cyclopropyl-2-methylguanidine |
InChI |
InChI=1S/C5H11N3/c1-7-5(6)8-4-2-3-4/h4H,2-3H2,1H3,(H3,6,7,8) |
InChIキー |
VEJVIZMOFDJKFE-UHFFFAOYSA-N |
正規SMILES |
CN=C(N)NC1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



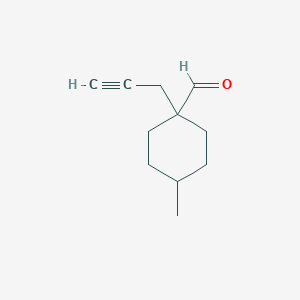
![tert-Butyl (7S,8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13321766.png)
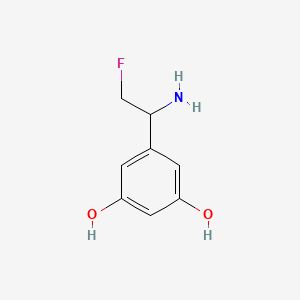
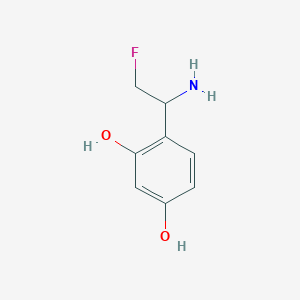
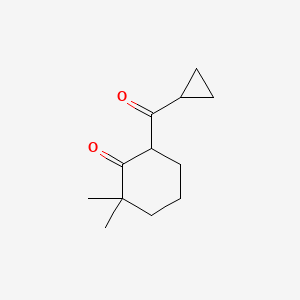

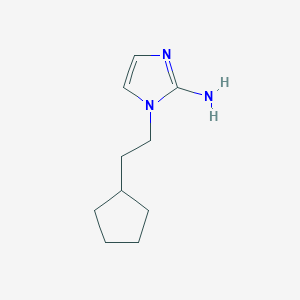
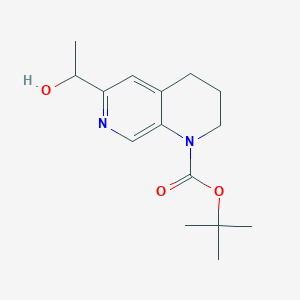
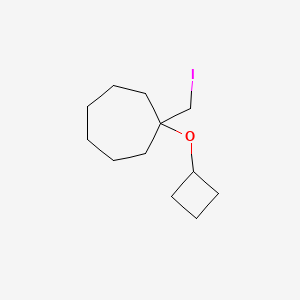
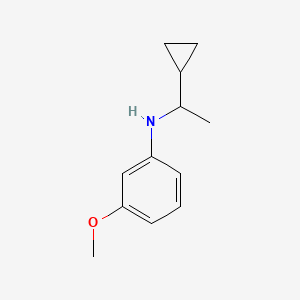
![5-Fluoro-2-[(1-methoxypropan-2-yl)amino]benzonitrile](/img/structure/B13321825.png)
amine](/img/structure/B13321826.png)
![4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine](/img/structure/B13321833.png)
